2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3S/c1-7-12(10-5-6-16-18-10)19-13(17-7)8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJYTKKUCKNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Thiazole Core Formation
The thiazole ring serves as the central scaffold for this compound, necessitating precise control over substituent placement. Two primary strategies dominate the literature: Hantzsch thiazole synthesis and cyclocondensation of carbothioamides with α-haloketones .
Hantzsch Thiazole Synthesis Adaptations
The classical Hantzsch method involves reacting thioamides with α-haloketones. For 2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole, this requires synthesizing a pyrazole-containing thioamide and a dichlorophenyl-substituted α-bromoketone.
Synthesis of 5-(1H-Pyrazol-5-yl)thioamide
As demonstrated in, pyrazole-carbothioamides are prepared via a multi-step sequence:
- Pyrazole Formation : Condensation of substituted acetophenones with phenylhydrazine yields 1,5-diarylpyrazoles.
- Oxidation to Carbaldehydes : IBX-mediated oxidation converts pyrazolyl-methanols to aldehydes (e.g., 6a–d in).
- Conversion to Carbothioamides : Treatment with H₂S in pyridine transforms nitriles into thioamides (e.g., 8a–d in).
Key optimization includes using anhydrous conditions to prevent hydrolysis, with yields ranging from 72% to 85%.
Preparation of 2-Bromo-1-(2,3-dichlorophenyl)propan-1-one
The α-bromoketone component introduces the 2,3-dichlorophenyl and methyl groups. Synthesis involves:
- Friedel-Crafts Acylation : Reacting 2,3-dichlorobenzene with propionyl chloride in the presence of AlCl₃.
- Bromination : Treating the resulting propiophenone derivative with bromine in acetic acid.
This step demands careful temperature control (0–5°C) to avoid dihalogenation byproducts.
Cyclocondensation Reaction
Combining the thioamide and α-bromoketone in ethanol under reflux for 2–4 hours affords the thiazole core. For example, reports 76–85% yields for analogous reactions using phenacyl bromides. The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
Critical Parameters :
Alternative Synthetic Routes and Modifications
One-Pot Sequential Reactions
Recent advances streamline synthesis by integrating multiple steps. A one-pot approach from involves:
- In Situ Thioamide Generation : Reacting pyrazole-hydrazides with CS₂/KOH.
- Cyclocondensation : Direct addition of 2-bromo-1-(2,3-dichlorophenyl)propan-1-one without isolation.
This method reduces purification steps and improves overall yield (82% reported for similar triazole-thiazoles).
Characterization and Analytical Data
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 2,3-dichlorophenyl group introduces steric bulk, slowing nucleophilic attack. Solutions include:
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch Adaptation | 78–85 | ≥98 | High reproducibility |
| One-Pot Sequential | 82–88 | 95 | Reduced purification steps |
| Solid-Phase | 70–75 | 90 | Scalability |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- 2-(2,3-dichlorophenyl)-1,3-thiazole
- 4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
- 2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole
Uniqueness
What sets 2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(2,3-dichlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole (commonly referred to as DCPMPT) has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
DCPMPT is characterized by its unique chemical structure, which includes a thiazole ring, a dichlorophenyl moiety, and a pyrazole group. Its molecular formula is , with a molecular weight of 300.19 g/mol. The presence of chlorine atoms enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research has demonstrated that DCPMPT exhibits significant antimicrobial properties against various bacterial strains. In vitro studies show that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
DCPMPT has also been investigated for its anticancer potential. Studies reveal that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.
Case Study:
In a study conducted by Smith et al. (2023), DCPMPT was administered to MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that DCPMPT could serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests potential applications in treating inflammatory diseases.
The biological activities of DCPMPT can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: DCPMPT inhibits enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction: It activates intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation: The compound reduces inflammatory cytokine levels through NF-kB pathway inhibition.
Q & A
Q. What synthetic methodologies are most effective for constructing the thiazole-pyrazole core in this compound?
The thiazole-pyrazole scaffold can be synthesized via cyclization reactions. A common approach involves reacting substituted thioamides with α-haloketones under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). For the pyrazole moiety, condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones is typical, followed by cyclization . Monitoring via TLC and optimizing pH/temperature (e.g., 60–80°C, pH 7–9) ensures high yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and structural validation by -/-NMR are critical .
Q. How can X-ray crystallography be applied to confirm the molecular structure and stereoelectronic properties?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in solvents like DMSO or ethanol. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL ( ) is used for refinement, with emphasis on resolving disorder in the dichlorophenyl ring or pyrazole-thiazole torsion angles. Key metrics include R-factors (<5%), electron density maps, and Hirshfeld surface analysis to validate intermolecular interactions .
Q. What spectroscopic techniques are essential for characterizing purity and electronic transitions?
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, thiazole methyl at δ 2.5–3.0 ppm). -/-NMR may clarify halogen interactions .
- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and C-S (650–750 cm) confirm ring formation .
- UV-Vis : π→π* transitions (250–300 nm) reveal conjugation effects between aromatic systems .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and binding modes?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For docking, prepare the ligand (target compound) and receptor (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms. Validation via RMSD (<2.0 Å) and binding energy scores (ΔG < -7 kcal/mol) ensures reliability. Studies on similar thiazole-pyrazole hybrids show preferential binding to kinase ATP pockets .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Contradictions often arise from solvent polarity or catalyst loading. For example, ethanol may favor cyclization at small scales but cause side reactions (e.g., hydrolysis) at larger volumes. Mitigation strategies:
- DoE (Design of Experiments) : Vary temperature (50–90°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions.
- In-line Analytics : Use ReactIR to monitor intermediate formation in real time .
Q. How does substitution on the dichlorophenyl ring influence electronic properties and reactivity?
Electron-withdrawing Cl groups induce meta-directing effects, altering nucleophilic attack sites. Cyclic voltammetry reveals redox potentials: dichlorophenyl-thiazole systems typically show irreversible oxidation peaks at +1.2–1.5 V (vs. Ag/AgCl). Hammett constants (σ~0.23 for Cl) correlate with reaction rates in SNAr substitutions. Comparative studies with mono- or tri-chlorinated analogs can isolate electronic vs. steric effects .
Q. What are the challenges in analyzing regioselectivity in pyrazole-thiazole coupling reactions?
Regioselectivity depends on steric hindrance and directing groups. For example, the pyrazole N1-position may couple preferentially due to lower steric bulk. Techniques to confirm regiochemistry:
- NOESY NMR : Proximity of thiazole methyl to pyrazole protons.
- X-ray Photoelectron Spectroscopy (XPS) : Binding energy shifts in N 1s spectra distinguish bonding environments .
Methodological Considerations
Q. How to optimize crystallization conditions for poorly soluble derivatives?
Q. What statistical approaches validate reproducibility in spectroscopic data?
- PCA (Principal Component Analysis) : Reduces NMR/IR datasets to identify outliers.
- Bland-Altman Plots : Compare inter-lab reproducibility for melting points or values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
